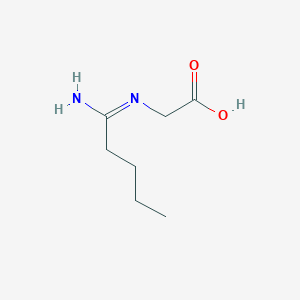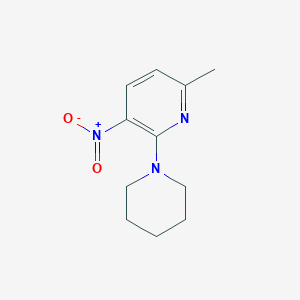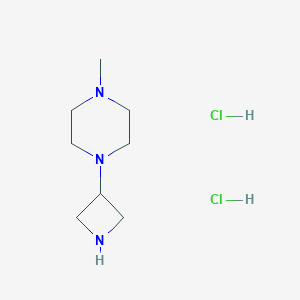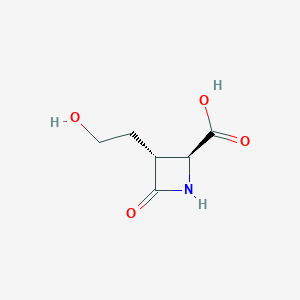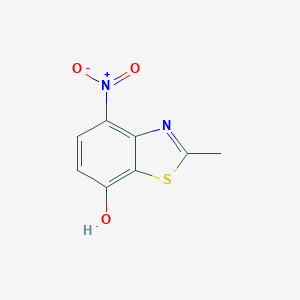
2-Methyl-4-nitro-1,3-benzothiazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-nitro-1,3-benzothiazol-7-ol, commonly known as MNBT, is a chemical compound with a molecular formula of C8H5N2O3S. It is an important organic intermediate that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
MNBT has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In the agrochemical industry, it has been used as a pesticide and herbicide. In materials science, it has been used as a fluorescent probe for the detection of metal ions.
Mechanism Of Action
The mechanism of action of MNBT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. In the case of anti-inflammatory activity, MNBT has been shown to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor kappa B (NF-κB). In the case of anti-tumor activity, MNBT has been shown to induce apoptosis and inhibit angiogenesis.
Biochemical And Physiological Effects
MNBT has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of oxidative stress. It has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
One of the advantages of MNBT is its versatility, as it can be used in a wide range of applications. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of MNBT is its stability, as it can degrade over time and under certain conditions. This can make it difficult to use in experiments that require long-term stability.
Future Directions
There are a number of future directions for the study of MNBT. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of the potential of MNBT as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, there is potential for the use of MNBT in the development of new materials with unique properties. Further research is needed to fully explore the potential of MNBT in these and other areas.
Conclusion
In conclusion, MNBT is an important organic intermediate with a wide range of applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MNBT has shown promise as a therapeutic agent and a fluorescent probe, and further research is needed to fully explore its potential in these and other areas.
properties
CAS RN |
163299-54-5 |
|---|---|
Product Name |
2-Methyl-4-nitro-1,3-benzothiazol-7-ol |
Molecular Formula |
C8H6N2O3S |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-methyl-4-nitro-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C8H6N2O3S/c1-4-9-7-5(10(12)13)2-3-6(11)8(7)14-4/h2-3,11H,1H3 |
InChI Key |
OUWUPELKCOPLQI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2S1)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2S1)O)[N+](=O)[O-] |
synonyms |
7-Benzothiazolol,2-methyl-4-nitro-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


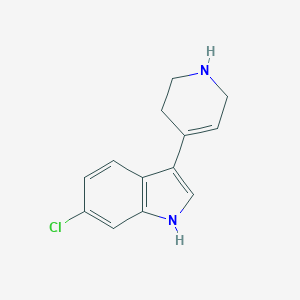
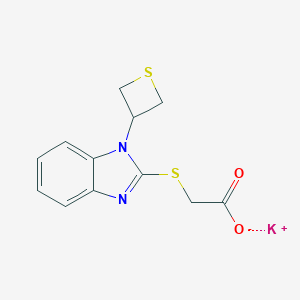
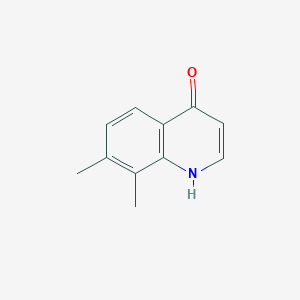
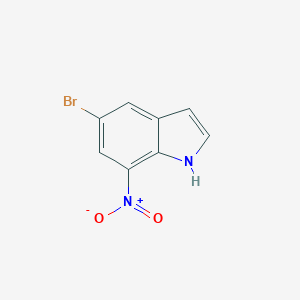
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
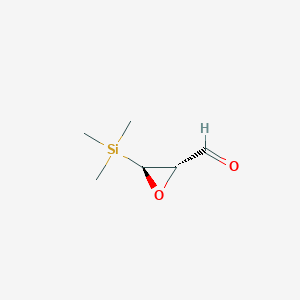
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)
